N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methanesulfonylbenzamide
CAS No.: 896343-42-3
Cat. No.: VC6345955
Molecular Formula: C21H17N3O3S
Molecular Weight: 391.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896343-42-3 |
|---|---|
| Molecular Formula | C21H17N3O3S |
| Molecular Weight | 391.45 |
| IUPAC Name | N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfonylbenzamide |
| Standard InChI | InChI=1S/C21H17N3O3S/c1-28(26,27)17-12-8-15(9-13-17)21(25)22-16-10-6-14(7-11-16)20-23-18-4-2-3-5-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24) |
| Standard InChI Key | RNQSQDKZDKJTJB-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Introduction
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methanesulfonylbenzamide is a complex organic compound that belongs to the class of benzodiazoles. It features a benzodiazole moiety attached to a phenyl group and a methanesulfonamide functional group, contributing to its chemical reactivity and potential biological activity. This compound is of interest in medicinal chemistry due to its potential interactions with various biological targets.
Synthesis Routes
The synthesis of compounds similar to N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methanesulfonylbenzamide typically involves several key steps:
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Starting Materials: The synthesis often begins with benzodiazole derivatives and phenyl rings.
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Coupling Reactions: These may involve palladium-catalyzed cross-coupling reactions to link the benzodiazole and phenyl groups.
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Functional Group Transformations: The introduction of the methanesulfonamide group typically involves the reaction of an amine with methanesulfonyl chloride.
Biological Activity
While specific biological activity data for N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methanesulfonylbenzamide is not readily available, compounds with similar structures have shown potential in medicinal chemistry. For instance, benzodiazole derivatives have been explored for their antimicrobial and anticancer properties . The presence of a methanesulfonamide group can enhance the compound's ability to interact with biological targets, potentially leading to therapeutic applications.
Research Findings
Research on related benzodiazole compounds has demonstrated promising results in various biological assays:
| Compound Type | Biological Activity | Reference |
|---|---|---|
| Benzimidazole Derivatives | Antimicrobial and Anticancer | |
| Benzodiazole Derivatives | Potential Therapeutic Applications |
Future Directions
Future studies should focus on the detailed synthesis, characterization, and biological evaluation of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methanesulfonylbenzamide. This includes assessing its antimicrobial, anticancer, and other potential therapeutic activities. Additionally, exploring its pharmacokinetic and pharmacodynamic properties will be essential for determining its suitability as a drug candidate.
Given the current lack of specific data on this compound, further research is required to provide a comprehensive understanding of its properties and potential applications.
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